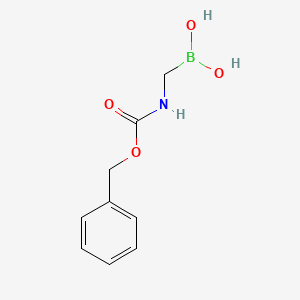![molecular formula C9H11N3 B13495584 N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B13495584.png)
N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[2,3-b]pyridine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-amino-2-bromopyridine with suitable reagents can yield the desired pyrrolo[2,3-b]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and cost-effective reagents. The reaction conditions are often optimized to ensure the highest possible yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of receptor tyrosine kinases, which are involved in various cellular processes.
Medicine: Explored for its potential therapeutic applications in cancer treatment due to its ability to inhibit specific signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine involves the inhibition of receptor tyrosine kinases. These enzymes play a crucial role in signal transduction pathways that regulate cell proliferation, differentiation, and survival. By inhibiting these kinases, the compound can disrupt abnormal signaling pathways often associated with cancer .
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Shares the same core structure but lacks the N-methyl group.
N-methyl-1-(pyridin-2-yl)methanamine: Similar structure but with a different pyridine substitution pattern.
Uniqueness
N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit receptor tyrosine kinases makes it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C9H11N3 |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine |
InChI |
InChI=1S/C9H11N3/c1-10-5-7-6-12-9-8(7)3-2-4-11-9/h2-4,6,10H,5H2,1H3,(H,11,12) |
Clave InChI |
YUIAYADFXZIUAJ-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CNC2=C1C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


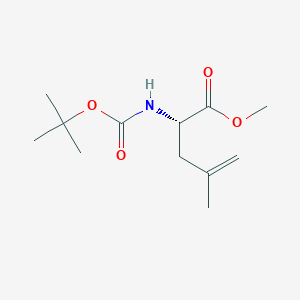
![Ethyl 3-(4-chlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13495516.png)
![3-[(Fluorosulfonyl)methyl]benzoic acid](/img/structure/B13495526.png)
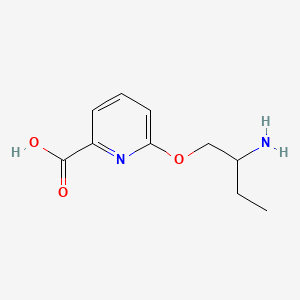

![6-Methylspiro[3.3]heptan-1-one](/img/structure/B13495540.png)
![Ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate](/img/structure/B13495548.png)

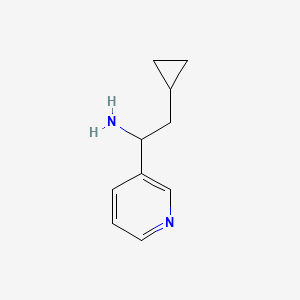
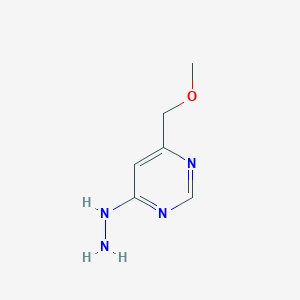
![tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride](/img/structure/B13495587.png)
![1-Butyl-2-((1E,3E,5Z)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)penta-1,3-dien-1-yl)benzo[cd]indol-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B13495591.png)
